molecular formula C11H10N2O2 B11786671 3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B11786671
M. Wt: 202.21 g/mol
InChI Key: GBHFNXBTQQFKKA-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the oxadiazole ring, with a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylbenzohydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For instance, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the formyl group, which may affect its reactivity and applications.

    3-(2,4-Dimethylphenyl)-1,2,4-thiadiazole-5-carbaldehyde: Contains a sulfur atom instead of oxygen in the ring, which can influence its electronic properties and reactivity.

    3-(2,4-Dimethylphenyl)-1,2,4-triazole-5-carbaldehyde:

Uniqueness: 3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the combination of its structural features, including the oxadiazole ring, the 2,4-dimethylphenyl group, and the formyl group. This combination imparts specific electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C11H10N2O2/c1-7-3-4-9(8(2)5-7)11-12-10(6-14)15-13-11/h3-6H,1-2H3

InChI Key

GBHFNXBTQQFKKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=N2)C=O)C

Origin of Product

United States

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